molecular formula C11H16BClFNO3 B1446523 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride CAS No. 1451391-80-2

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride

Cat. No. B1446523
M. Wt: 275.51 g/mol
InChI Key: PMNHTRQBVOIROF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride (FMMPB) is a boronic acid derivative with the molecular formula C11H16BClFNO3 and a molecular weight of 275.51 g/mol . It has been extensively studied in various scientific fields due to its unique chemical structure and properties.


Molecular Structure Analysis

The molecular structure of FMMPB includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a morpholinomethyl group . The canonical SMILES string representation of the molecule is B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O.Cl .


Chemical Reactions Analysis

Boronic acids and their derivatives, including FMMPB, are highly valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Methods of Application : The specific methods of application in Suzuki–Miyaura coupling would depend on the specific reaction conditions and the other reactants involved. Typically, the reaction involves the use of a palladium catalyst and a base .
  • Results or Outcomes : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond. The exact product would depend on the other reactants involved in the reaction .

Synthesis of Radiopharmaceuticals

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound can be used as a precursor for the synthesis of radiopharmaceuticals. Radiopharmaceuticals are radioactive drugs used for medical imaging and therapy.
  • Methods of Application : The specific methods of application would depend on the specific radiopharmaceutical being synthesized. Typically, this would involve attaching a radioactive isotope to the compound.
  • Results or Outcomes : The outcome of this application is the creation of molecules that target specific biological targets for imaging or therapeutic purposes.

Monoarylation of Dibromoarenes

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound can be used as a reagent in the monoarylation of dibromoarenes . This reaction is catalyzed by palladium-phosphine in the presence of potassium carbonate .
  • Methods of Application : The specific methods of application would depend on the specific reaction conditions and the other reactants involved. Typically, the reaction involves the use of a palladium-phosphine catalyst and potassium carbonate .
  • Results or Outcomes : The outcome of this reaction is the formation of a new carbon–carbon bond. The exact product would depend on the other reactants involved in the reaction .

Preparation of Homoleptic Diarylmercurials

  • Scientific Field : Inorganic Chemistry
  • Application Summary : This compound can be used as a reagent in the preparation of homoleptic diarylmercurials . These compounds have applications in various fields, including materials science and catalysis .
  • Methods of Application : The specific methods of application would depend on the specific reaction conditions and the other reactants involved. Typically, the reaction involves the use of a mercury(II) salt .
  • Results or Outcomes : The outcome of this reaction is the formation of a new carbon–mercury bond. The exact product would depend on the other reactants involved in the reaction .

Functionalization via Lithiation and Reaction with Electrophiles

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound can be used as a reagent in the functionalization via lithiation and reaction with electrophiles . This process is used to introduce new functional groups into molecules .
  • Methods of Application : The specific methods of application would depend on the specific reaction conditions and the other reactants involved. Typically, the reaction involves the use of a lithium reagent .
  • Results or Outcomes : The outcome of this reaction is the formation of a new carbon–carbon bond. The exact product would depend on the other reactants involved in the reaction .

Preparation of Inhibitors of Kinesin Spindle Protein (KSP)

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound can be used as a reagent in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
  • Methods of Application : The specific methods of application would depend on the specific reaction conditions and the other reactants involved. Typically, the reaction involves the use of a suitable catalyst .
  • Results or Outcomes : The outcome of this application is the creation of molecules that inhibit KSP, which could potentially be used as antitumor agents .

properties

IUPAC Name

[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3.ClH/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNHTRQBVOIROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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